3-O-Caffeoyloleanolic acid

Cytotoxicity Triterpenoids Cancer Cell Lines

Oncology screening requires structurally authenticated triterpene standards. Non-esterified analogs (oleanolic, ursolic, betulinic acid) cannot substitute for 3-O-Caffeoyloleanolic acid (CAS 97534-10-6), whose C-3 caffeoyl moiety is essential for bioactivity. • IC50 ~1.7 μg/mL tumor cell inhibition; CC50 <20 μg/mL (A549) • Active across 5 human tumor lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT-15) • ≥98% HPLC purity; authenticated for LC-MS dereplication and botanical extract QC Sourced from Physocarpus intermedius, Betula ermanii, Robinia pseudoacacia. For R&D only.

Molecular Formula C39H54O6
Molecular Weight 618.8 g/mol
Cat. No. B149149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Caffeoyloleanolic acid
Synonyms3-O-caffeoyloleanolic acid
Molecular FormulaC39H54O6
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1
InChIKeyOJEUMHQEAMVIBI-SBXAJAQGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Caffeoyloleanolic Acid Procurement Guide: Cytotoxic Triterpene Ester for Oncology and Natural Product Research


3-O-Caffeoyloleanolic acid (CAS: 97534-10-6, C39H54O6, MW: 618.84) is a naturally occurring triterpene ester composed of an oleanolic acid aglycone esterified with a caffeoyl moiety at the C-3 position . This compound belongs to the class of oleanane-type pentacyclic triterpenoids and has been isolated from diverse botanical sources including Physocarpus intermedius, Betula ermanii, and Robinia pseudoacacia stem bark [1]. 3-O-Caffeoyloleanolic acid demonstrates in vitro cytotoxicity against multiple human tumor cell lines and is commercially available as a reference standard with purity specifications typically ≥98% by HPLC [2][3].

Why 3-O-Caffeoyloleanolic Acid Cannot Be Interchanged with Oleanolic Acid or Ursolic Acid in Experimental Protocols


Generic substitution of 3-O-caffeoyloleanolic acid with its non-esterified analogs (oleanolic acid, ursolic acid, betulinic acid) is not scientifically valid due to the demonstrated activity enhancement conferred specifically by the caffeoyl ester moiety [1]. Structure-activity relationship studies on related triterpene caffeoyl esters demonstrate that the caffeoyl group enhances bioactivity remarkably compared to coumaroyl and feruloyl substitutions [1]. Furthermore, 3-O-caffeoyloleanolic acid exhibits a distinct cytotoxicity profile across five human tumor cell lines that differs from the profiles of its unsubstituted triterpene counterparts tested under identical conditions, confirming that the esterification at C-3 fundamentally alters the compound's pharmacological fingerprint [2].

3-O-Caffeoyloleanolic Acid: Comparative Cytotoxicity and Structural Differentiation Evidence


3-O-Caffeoyloleanolic Acid vs. Oleanolic Acid and Ursolic Acid: Comparative Cytotoxicity Across Five Human Tumor Cell Lines

In a direct head-to-head study evaluating seven triterpenes isolated from Physocarpus intermedius, 3-O-caffeoyloleanolic acid (compound 4) demonstrated a distinct cytotoxicity spectrum across five human tumor cell lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT-15) . The compound exhibited differential activity compared to its non-esterified analogs oleanolic acid (compound 3) and ursolic acid (compound 2), with the caffeoyl ester modification conferring a unique profile across multiple tissue types .

Cytotoxicity Triterpenoids Cancer Cell Lines

3-O-Caffeoyloleanolic Acid: Quantitative Tumor Cell Proliferation Inhibition (IC50 ≈ 1.7 μg/mL)

3-O-Caffeoyloleanolic acid inhibits tumor cell growth and proliferation with an IC50 value of approximately 1.7 μg/mL . This quantitative metric serves as a reproducible benchmark for potency evaluation. In a separate assay system evaluating cytotoxicity against the A549 lung adenocarcinoma cell line, the compound exhibited a CC50 value of less than 20 μg/mL [1].

Antiproliferative Cancer Research Natural Products

Caffeoyl Ester Moiety: Class-Level Structural Determinant of Enhanced Bioactivity in Triterpenoids

Structure-activity relationship studies on ursane and oleanane triterpenoids demonstrate that the caffeoyl group enhances biological activity remarkably compared to coumaroyl and feruloyl substitutions [1]. In the context of anticomplement activity, triterpenoids bearing caffeoyl esters exhibited potent activity with CH50 and AP50 values in the range of 0.058-0.131 mg/mL and 0.080-0.444 mg/mL, respectively [1]. This class-level SAR pattern is corroborated by findings in osteoclast inhibition studies, where betulin-3ß-yl-caffeate demonstrated the most potent inhibitory activity among fourteen triterpenes evaluated, with the caffeoyl ester modification conferring enhanced suppression of F-actin-ring formation and bone resorption compared to non-esterified betulin [2].

Structure-Activity Relationship SAR Triterpene Esters

3-O-Caffeoyloleanolic Acid: Evidence-Backed Research Applications in Oncology and Natural Product Discovery


Multi-Cell Line Oncology Screening and Cytotoxicity Profiling

Given its demonstrated in vitro cytotoxicity against five distinct human tumor cell lines (A549 non-small cell lung, SK-OV-3 ovarian, SK-MEL-2 melanoma, XF498 CNS, HCT-15 colon) in direct comparison with six structurally related triterpenes , 3-O-caffeoyloleanolic acid is positioned for multi-panel oncology screening programs. The compound's IC50 of approximately 1.7 μg/mL for tumor cell proliferation inhibition [1] and CC50 < 20 μg/mL against A549 cells provide reproducible benchmarks for assay validation and comparative potency assessment.

Structure-Activity Relationship (SAR) Studies of Triterpene Caffeoyl Esters

Class-level SAR evidence demonstrates that the caffeoyl ester moiety enhances triterpenoid bioactivity remarkably compared to coumaroyl and feruloyl substitutions, while triterpenoid glycosides show no inhibition . 3-O-Caffeoyloleanolic acid serves as a structurally defined reference compound for SAR investigations examining the contribution of the C-3 caffeoyl esterification to the pharmacological properties of oleanane-type triterpenoids, particularly when contrasted with its non-esterified parent oleanolic acid tested under identical conditions [1].

Natural Product Reference Standard and Phytochemical Authentication

3-O-Caffeoyloleanolic acid has been isolated and characterized from multiple botanical sources including Physocarpus intermedius, Robinia pseudoacacia, and Betula ermanii [1]. With commercial availability at HPLC purity ≥98% [2], this compound functions as an authenticated reference standard for LC-MS and HPLC-based dereplication studies, phytochemical fingerprinting, and quality control applications in natural product chemistry and botanical extract standardization.

In Vitro Antiproliferative Mechanism-of-Action Studies

The quantifiable tumor cell proliferation inhibition (IC50 ≈ 1.7 μg/mL) establishes a defined potency threshold suitable for downstream mechanistic investigations. The compound's activity profile across multiple tumor cell lines provides a foundation for exploring cell type-specific mechanisms of growth inhibition, apoptosis induction, or cell cycle modulation studies where a naturally occurring triterpene ester scaffold is required as a tool compound.

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